An In-depth Technical Guide to Acid Violet 17: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Acid Violet 17: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Violet 17, a synthetic triphenylmethane dye. It details its structure, key characteristics, and common experimental applications, serving as a vital resource for professionals in research and development.
Chemical Structure and Identification
Acid Violet 17, also known by synonyms such as Coomassie Violet R200 and C.I. 42650, is a complex anionic dye.[1][2] Its structure is based on a central triphenylmethane core, which is responsible for its color. The molecule's high degree of conjugation allows for strong absorption of visible light. The presence of sulfonic acid groups confers water solubility, while the various substituted amine groups are crucial for its interaction with proteins and other macromolecules.[3][4]
Below is a diagram representing the chemical structure of Acid Violet 17.
Caption: Simplified 2D representation of Acid Violet 17's structure.
Physicochemical Properties
Acid Violet 17 is a dark navy blue or violet powder.[5][6] It is readily soluble in water, producing a purple solution, and also soluble in ethanol, yielding a violet-blue solution.[3][5] The dye's color is pH-dependent; it appears reddish-yellow in concentrated sulfuric acid and turns light green upon dilution.[5] Its stability is highest in a pH range of 3 to 9.[2]
The following table summarizes the key quantitative properties of Acid Violet 17.
| Property | Value | Reference |
| CAS Number | 4129-84-4 | [1][5][7] |
| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ or C₄₁H₄₆N₃NaO₆S₂ | [5][7][8] |
| Molecular Weight | ~761.9 g/mol to 765.96 g/mol | [1][7][8] |
| Appearance | Dark navy blue / Very dark purple powder | [3][5] |
| λmax (in water) | 545 nm | [5] |
| Molar Extinction (ε) | ≥34,000 at 543-549 nm (0.02 g/L in water) | [5] |
| Solubility | Soluble in water; slightly soluble in methanol. | [2][5][6] |
| Density | ~1.342 g/cm³ at 20°C | [5] |
| Topological Polar Surface Area | 141 Ų | [7] |
| Rotatable Bond Count | 12 | [7] |
| Hydrogen Bond Acceptor Count | 8 | [7] |
| Colour Index | 42650 | [2][5] |
Experimental Protocols & Methodologies
Acid Violet 17 is utilized in various laboratory applications due to its strong staining capabilities.[9] Its primary uses include protein visualization in electrophoresis, histological staining, and as a dye in adsorption studies.[1]
The synthesis of Acid Violet 17 is a multi-step process involving condensation and oxidation reactions.[3] A general manufacturing approach is as follows:
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Condensation: 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid is condensed.
-
Oxidation & Dimerization: The product is oxidized, potentially forming a dimer hydrol.
-
Second Condensation: The intermediate is condensed with N,N-diethylbenzenamine.
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Final Oxidation & Salification: The resulting compound is oxidized again and converted to its sodium salt form.[3] An alternative method involves the direct oxidation of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid in the presence of N,N-diethylbenzenamine using a strong oxidizing agent like potassium dichromate.[3]
Acid Violet 17, as an anionic dye, binds non-covalently to the protonated amine groups of proteins, primarily arginine, lysine, and histidine residues. This interaction forms a stable, colored complex, allowing for the visualization of protein bands separated on a polyacrylamide gel.
Methodology:
-
Gel Fixation: After electrophoresis, the gel is immersed in a fixing solution (e.g., a mixture of methanol, acetic acid, and water) to precipitate the proteins within the gel matrix and remove interfering substances like SDS.
-
Staining: The fixed gel is incubated in a staining solution containing Acid Violet 17 (e.g., 0.1% w/v dye in an acidic methanol/ethanol solution). The acidic environment ensures proteins are protonated for optimal dye binding.
-
Destaining: The gel is moved to a destaining solution (similar composition to the fixing solution but without the dye) to remove unbound dye from the gel background. This increases the contrast of the stained protein bands.
-
Visualization: The protein bands appear as distinct violet bands against a clear background and can be quantified using a densitometer.
The dye is used as a model adsorbate to evaluate the efficiency of various adsorbent materials in wastewater treatment studies.[10] Methodology:
-
Preparation of Dye Solution: A stock solution of Acid Violet 17 with a known concentration is prepared in deionized water.
-
Adsorption Experiment: A specific amount of the adsorbent material is added to a known volume and concentration of the dye solution. The mixture is agitated at a controlled temperature and pH for a set period to reach equilibrium.[10]
-
Analysis: The adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of Acid Violet 17 in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (around 545 nm).[5]
-
Calculation: The amount of dye adsorbed per unit mass of the adsorbent is calculated by comparing the initial and final dye concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for using Acid Violet 17 in protein analysis via gel electrophoresis.
Caption: A standard workflow for protein gel electrophoresis analysis.
References
- 1. scbt.com [scbt.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. CAS 4129-84-4: Acid Violet 17 | CymitQuimica [cymitquimica.com]
- 5. Acid Violet 17 | 4129-84-4 [chemicalbook.com]
- 6. Acid Violet 17 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Acid violet 17 (Technical Grade) | CymitQuimica [cymitquimica.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. redalyc.org [redalyc.org]
